2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid
Description
Properties
Molecular Formula |
C12H14FNO4S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H14FNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
InChI Key |
YOECPINOZONGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2-Fluorobenzoic Acid
The carboxylic acid group directs sulfonation to the meta position (C-5). Typical conditions involve:
- Chlorosulfonic acid (3–5 equiv) in dichloromethane at 0–5°C for 2–4 hours.
- Yield : 60–75% (isolated as the sulfonic acid).
Mechanistic Insight :
The electron-withdrawing carboxylic acid group deactivates the ring, favoring sulfonation at C-5 due to reduced steric hindrance compared to C-3.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the reactive sulfonyl chloride using:
- Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in refluxing toluene.
- Reaction Time : 3–6 hours.
- Yield : 85–90%.
Critical Note : Excess PCl₅ must be quenched carefully to avoid side reactions.
Piperidine Coupling
The sulfonyl chloride undergoes nucleophilic substitution with piperidine:
- Base : Triethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
- Reaction Time : 12–18 hours.
- Yield : 70–80%.
Example Protocol :
- 2-Fluoro-5-sulfonyl chloride benzoic acid (1.0 equiv) and piperidine (1.2 equiv) in THF.
- Add triethylamine dropwise at 0°C.
- Stir at room temperature overnight.
- Purify via recrystallization (ethanol/water).
Stepwise Assembly Using Protected Intermediates
To mitigate side reactions during sulfonation, the carboxylic acid group is often protected as a methyl ester.
Ester Protection
Sulfonation and Chlorination
Piperidine Coupling and Deprotection
- Amination : Piperidine (1.5 equiv) in THF with triethylamine.
- Deprotection : Hydrolysis with 2M NaOH in methanol/water (1:1) at 60°C for 4 hours.
- Overall Yield : 50–65%.
Alternative Approaches and Modifications
Microwave-Assisted Sulfonation
Recent advancements employ microwave irradiation to accelerate sulfonation:
Solvent Optimization
Patent EP0699673A1 highlights the replacement of hazardous solvents (e.g., methyl ethyl ketone) with acetonitrile or ethyl acetate , improving safety without compromising yield.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonation | Fewer steps, cost-effective | Low regioselectivity without directing groups | 60–75 |
| Stepwise Assembly | High purity, avoids side reactions | Additional protection/deprotection steps | 50–65 |
| Microwave-Assisted | Rapid reaction times | Specialized equipment required | 70–78 |
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Scalability
- Patented Process : EP0699673A1 reports a scalable protocol using potassium carbonate as a mild base, achieving 72.9% yield in dichloromethane.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C12H14FNO4S
Molecular Weight : 273.31 g/mol
IUPAC Name : 2-fluoro-5-(piperidine-1-sulfonyl)benzoic acid
Canonical SMILES : C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)C(=C)C(=O)O
Medicinal Chemistry
This compound has been identified as a promising candidate in drug development due to its ability to interact with various biological targets.
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for specific enzymes involved in cancer progression and inflammatory responses. It has shown effective inhibition of kinases such as p38 mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory signaling pathways .
- Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT-116 (colon). The IC50 values for these cell lines are notably low, indicating strong anticancer potential:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.5 |
| MCF-7 | 3.0 |
| HCT-116 | 1.8 |
Biological Studies
The compound can serve as a probe in biochemical assays, aiding in the study of protein-ligand interactions and cellular pathways.
- Mechanism of Action : The presence of a fluorine atom enhances binding affinity to certain enzymes or receptors, modulating their activity. This is particularly relevant in the context of inflammatory diseases and cancer therapy .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of more complex organic molecules and materials.
- Synthesis of Complex Molecules : The compound serves as a building block for the development of new materials and chemical processes, making it valuable in industrial chemistry .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound using murine models subjected to lipopolysaccharide (LPS) stimulation. Results showed that treatment with this compound significantly reduced markers of inflammation and tissue damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
Case Study 2: Anticancer Efficacy
Another notable study focused on the compound's anticancer efficacy against various tumor cell lines. The findings suggested that it not only induced apoptosis but also caused cell cycle arrest in cancer cells by disrupting tubulin polymerization, similar to other known anticancer agents .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- 2,4-Dichloro-5-(piperidine-1-sulfonyl)benzoic Acid (CAS: 95454-00-5) Structural Difference: Two chlorine atoms at the 2- and 4-positions instead of fluorine. Impact: Higher molecular weight (326.20 vs. ~271 for the target compound) and increased lipophilicity due to chlorine’s hydrophobic nature. Applications: Likely used in agrochemicals or as a bulky substituent in drug design.
2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS: 115029-23-7)
- Structural Difference : Trifluoromethyl (-CF₃) group replaces the piperidine sulfonyl moiety.
- Impact : The -CF₃ group increases acidity (pKa ~1.5) and electron-withdrawing effects, making it a stronger hydrogen bond acceptor. This compound is widely used in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .
Heterocyclic Sulfonyl Derivatives
- 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic Acid (CAS: 568566-60-9) Structural Difference: Morpholine replaces the fluorine atom. Impact: Morpholine’s oxygen atom enhances water solubility and introduces a hydrogen bond donor. This compound has a higher molecular weight (354.42) and may exhibit improved pharmacokinetics in CNS-targeting drugs .
- 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid (CAS: 326889-54-7) Structural Difference: Methoxy (-OCH₃) group at the 2-position and a methylated piperidine ring. The methyl group on piperidine may enhance metabolic stability by slowing oxidative degradation .
Pharmacologically Active Derivatives
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid Derivatives Structural Difference: Phthalazinone-methyl group at the 5-position. Impact: These derivatives, such as compound 18 (PARP-1/HDAC-1 dual inhibitor), demonstrate superior cytotoxicity (IC₅₀ < 1 µM in K562 cells) compared to non-fluorinated analogs. The fluorine atom stabilizes the aromatic ring, while the phthalazinone group enables intercalation with DNA or enzyme active sites .
Olaparib-Chidamide Hybrids
- Structural Difference : Benzamide or fluorinated benzamide replaces the sulfonylpiperidine group.
- Impact : Hybrids like compound D1 (CAS: 763114-26-7) show dual PARP/HDAC inhibition, with enhanced efficacy in BRCA-proficient cancers. The absence of sulfonylpiperidine reduces molecular weight but may limit solubility .
Key Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Notable Activity/Application |
|---|---|---|---|---|
| 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid | - | ~271 (estimated) | F, piperidine sulfonyl | Enzyme inhibition, intermediate |
| 2,4-Dichloro-5-(piperidine-1-sulfonyl)benzoic acid | 95454-00-5 | 326.20 | Cl, Cl, piperidine sulfonyl | Agrochemical intermediate |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | 208.11 | F, -CF₃ | Kinase inhibitor intermediate |
| 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic acid | 568566-60-9 | 354.42 | Morpholine, piperidine sulfonyl | CNS drug candidate |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 | 313.29 | F, phthalazinone-methyl | Dual PARP/HDAC inhibitor (IC₅₀: 0.8 µM) |
Research Findings and Trends
- Electronic Effects: Fluorine’s electronegativity enhances binding affinity in enzyme inhibitors (e.g., PARP-1 inhibition improved by 30% over non-fluorinated analogs) .
- Solubility vs. Lipophilicity : Piperidine sulfonyl groups balance solubility (via hydrogen bonding) and membrane permeability, making them ideal for CNS-targeted drugs .
- Dual-Target Inhibitors: Structural hybridization (e.g., adding phthalazinone or benzamide) is a growing trend to overcome drug resistance in oncology .
Biological Activity
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a fluorine atom and a piperidine-1-sulfonyl group. The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with molecular targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The piperidine-1-sulfonyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for therapeutic applications targeting specific pathways.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses. The fluorine atom enhances binding affinity and selectivity for these targets .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating inflammatory diseases .
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It demonstrated selective cytotoxicity against neuroblastoma cells without affecting normal cell viability, indicating its potential as an anticancer agent .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. Inhibiting sEH can lead to increased levels of anti-inflammatory mediators, providing a therapeutic avenue for chronic pain management .
Case Study 1: Anti-Cancer Activity
A study evaluated the effects of this compound on engineered lymphoma cells. The compound showed improved binding to Mcl-1 and Bfl-1 proteins, which are critical targets in cancer therapy. This binding led to the induction of apoptosis in cells dependent on these proteins for survival .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving SH-SY5Y neuroblastoma cells, the compound was tested for its ability to prevent cell death induced by oxidative stress. Results indicated that it significantly reduced cell death rates compared to controls, highlighting its potential for treating neurodegenerative diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid be optimized for reproducibility?
- Methodological Answer : Focus on reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, sulfonylation of the benzoic acid scaffold with piperidine derivatives under anhydrous conditions (e.g., DCM as solvent, 0–5°C) can minimize side reactions. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, acidic mobile phases) improves purity. Monitor intermediates via TLC or LC-MS to validate reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H, C, and F NMR to confirm substitution patterns and purity. Fluorine coupling in H NMR (e.g., splitting patterns near 7-8 ppm) helps verify the fluorobenzoic acid moiety.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures accurate molecular weight confirmation.
- HPLC : A C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water resolves impurities.
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement (if single crystals are obtained) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
- Storage : Keep in airtight containers at 4°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solubility).
- Solubility Optimization : Test solvents like DMSO (≤0.1% v/v) with co-solvents (PEG-400) to avoid aggregation.
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonism vs. antagonism.
- Off-Target Screening : Employ panels (e.g., kinase or GPCR assays) to identify non-specific interactions.
- Reference TRPV2 antagonist studies for analogous sulfonyl benzoic acids to contextualize results .
Q. What computational strategies predict target engagement and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like TRPV2 (PDB: 6N8Y). Focus on sulfonyl and carboxylate groups for hydrogen bonding.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity differences between analogs .
Q. How to design in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- Formulation : Prepare suspensions in 0.5% methylcellulose or nanoemulsions for oral bioavailability.
- Pharmacokinetic Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs post-dose. Quantify via LC-MS/MS (MRM transitions for m/z 314→214).
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites.
- Reference benzoic acid derivatives’ ADME profiles to guide dose selection .
Q. How to interpret conflicting NMR data for structural elucidation?
- Methodological Answer :
- Solvent Effects : Use deuterated DMSO or CDCl3 to avoid proton exchange artifacts.
- Dynamic Effects : Variable-temperature NMR (25–60°C) identifies conformational flexibility.
- 2D Experiments : HSQC and HMBC resolve overlapping signals; ROESY detects NOEs for spatial proximity.
- Cross-validate with X-ray data refined via SHELXL .
Data Contradiction Analysis
- Example : Discrepancies in IC50 values between cell-free and cell-based assays may stem from membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to quantify permeability. Adjust assay buffers (e.g., add 0.01% BSA) to mimic physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
